molecular formula C18H32O2.Na<br>C18H32NaO2 B163249 Linoleic acid sodium salt CAS No. 822-17-3

Linoleic acid sodium salt

Cat. No.: B163249
CAS No.: 822-17-3
M. Wt: 303.4 g/mol
InChI Key: XDGBPYHYBRCREM-NBTZWHCOSA-N
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Description

Linoleic acid sodium salt (C₁₈H₃₁NaO₂; CAS 822-17-3) is the sodium salt of linoleic acid, an essential n-6 polyunsaturated fatty acid (PUFA) with two double bonds at positions 9 and 12 (cis-configuration) . It appears as a white-to-orange-green crystalline powder, soluble in ethanol, and is sensitive to heat, light, and humidity, requiring storage at -20°C . As a precursor to arachidonic acid and prostaglandins, it plays critical roles in membrane structure, inflammatory regulation, and lipid signaling . Recent applications include its use in enhancing the delivery and efficacy of anticancer drugs and as a bioactive component in probiotics engineered to combat enteric pathogens like Salmonella and E. coli .

Properties

CAS No.

822-17-3

Molecular Formula

C18H32O2.Na
C18H32NaO2

Molecular Weight

303.4 g/mol

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

XDGBPYHYBRCREM-NBTZWHCOSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na]

Other CAS No.

822-17-3

Pictograms

Irritant

Synonyms

Telfairic Acid

Origin of Product

United States

Preparation Methods

Transesterification and Saponification

The alkaline hydrolysis of triglyceride-rich oils, such as corn or soybean oil, is a widely used industrial method. In this process, triglycerides undergo transesterification with methanol or ethanol in the presence of alkali catalysts (e.g., NaOH or KOH), yielding glycerol and fatty acid methyl esters (FAMEs). Subsequent saponification of FAMEs with excess alkali produces linoleate soaps, which are then acidified to isolate linoleic acid. Neutralization with sodium hydroxide converts the free acid into its sodium salt.

Reaction Conditions:

  • Temperature: 60–80°C for transesterification; 170–200°C for saponification.

  • Catalyst: 0.5–2% (w/w) NaOH or KOH.

  • Yield: 85–92% linoleate soaps, with 70–80% recovery after acidification.

Industrial-Scale Refinement

A patented method (US6409649B1) refines vegetable oils using alkaline glycerol solutions derived from biodiesel production. Crude glycerol containing residual linoleate soaps is heated to 170–200°C, inducing conjugation of double bonds in linoleic acid. The resulting conjugated linoleate soaps are acidified to pH 3–4 with HCl, and the free acid is neutralized with NaOH to yield linoleic acid sodium salt.

Key Advantages:

  • Utilizes biodiesel byproducts, reducing waste.

  • Scalable to multi-ton production with minimal solvent use.

Direct Neutralization of Linoleic Acid

Extraction of Linoleic Acid from Natural Sources

Linoleic acid is extracted from corn bran, safflower oil, or sunflower oil using ethanol-water-alkali mixtures. For example, a patented process (CN107586253B) involves mixing corn bran with a solution of ethanol, water, and sodium hydroxide (1:7.5:2 w/w) at 95°C for 24 hours. The extract is acidified to pH 4.5 with HCl, and linoleic acid is isolated via dichloromethane extraction.

Typical Parameters:

  • Solid-to-liquid ratio: 1:24 (w/w).

  • Purity: Up to 92% linoleic acid after distillation.

Neutralization Reaction

The free linoleic acid is dissolved in hexane and reacted with stoichiometric NaOH or KOH at pH 8–9. The mixture is washed with NaCl solution to remove glycerol and residual alkali, dried with anhydrous Na₂SO₄, and evaporated under vacuum to obtain the sodium salt.

Reaction Equation:
C18H32O2+NaOHC18H31O2Na+H2O\text{C}_{18}\text{H}_{32}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{31}\text{O}_2\text{Na} + \text{H}_2\text{O}

Yield: 95–98% when using high-purity linoleic acid.

Purification and Crystallization Techniques

Solvent Extraction and Distillation

Crude this compound is purified via sequential solvent extraction. Hexane or dichloromethane removes non-polar impurities, while aqueous washes eliminate residual acids or salts. Vacuum distillation at 100–290°C and 10–1000 Pa further refines the product, achieving ≥98% purity.

Distillation Parameters:

Temperature Range (°C)Pressure (Pa)Purity Improvement
100–25530–28070% → 92%
255–29010–100092% → 98%

Urea Complexation

Urea forms inclusion complexes with saturated fatty acids, enabling selective isolation of this compound. A mixture of the crude salt, urea, and ethanol (1:4:10 w/w) is heated to 60°C, cooled to 4°C to precipitate urea complexes, and filtered. The filtrate is neutralized and dried to recover purified salt.

Efficiency: Removes 90% of palmitic and stearic acid contaminants.

Industrial-Scale Production Methods

Continuous Transesterification Systems

Large facilities employ continuous reactors for transesterification, saponification, and neutralization. For example, a two-stage reactor system processes 10,000 L/hr of soybean oil, yielding 8,500 L/hr of linoleate soaps. Acidification and neutralization are automated to maintain pH 8.5–9.0, ensuring consistent product quality.

Economic Considerations:

  • Raw material cost: $0.80/kg (corn oil) vs. $1.20/kg (safflower oil).

  • Energy consumption: 120 kWh/ton for distillation.

Byproduct Utilization

The US6409649B1 patent highlights the use of crude glycerol from biodiesel plants. Potassium linoleate in glycerol is converted to conjugated linoleate at 200°C, acidified, and neutralized with NaOH. This method reduces production costs by 30% compared to conventional saponification.

Comparative Analysis of Preparation Methods

Table 1: Efficiency of Key Synthesis Routes

MethodYield (%)Purity (%)Scalability
Alkaline hydrolysis8592High
Direct neutralization9898Moderate
Urea complexation9099Low
Industrial transester.8895Very high

Table 2: Reaction Conditions for Neutralization

ParameterDirect NeutralizationAlkaline Hydrolysis
Temperature (°C)25–40170–200
Time (hours)1–23–6
CatalystNaOHKOH
SolventHexaneGlycerol

Chemical Reactions Analysis

Types of Reactions: Sodium linolate undergoes several types of chemical reactions, including:

    Oxidation: Sodium linolate can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid salts.

    Substitution: Sodium linolate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

    Substitution: Various metal salts can be used to replace the sodium ion in sodium linolate.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid salts.

    Substitution: Metal linolates, depending on the substituting cation.

Scientific Research Applications

Biochemical Applications

1.1 Precursor for Bioactive Lipids
Linoleic acid sodium salt serves as a precursor for arachidonic acid and other bioactive lipids, including prostaglandins and leukotrienes. These compounds are crucial in mediating inflammatory responses and other physiological processes .

1.2 Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can stabilize lipids against oxidative degradation. Studies have shown that various salts can enhance the stability of linoleic acid during autoxidation processes .

Cosmetic and Personal Care Applications

3.1 Skin Health
this compound is increasingly utilized in the cosmetic industry for its beneficial effects on skin health. It possesses anti-inflammatory properties that can help reduce acne and improve skin barrier function by retaining moisture .

3.2 Formulation in Creams and Lotions
Due to its emollient properties, this compound is often incorporated into creams and lotions, enhancing their moisturizing effects while providing a soothing sensation upon application .

Case Studies

Study Focus Findings
Study on Antioxidant EffectsInvestigated the antioxidative capacity of various salts including this compoundFound that this compound effectively inhibited lipid oxidation, suggesting potential applications in food preservation .
Clinical Trial on Body CompositionExamined the effects of conjugated linoleic acid on body compositionResults indicated significant reductions in fat mass with no adverse effects on lean mass, implying similar potential for this compound .
Skin Health AssessmentEvaluated the impact of topical application of this compound on acne-prone skinParticipants reported reduced acne lesions and improved skin hydration after consistent use .

Mechanism of Action

Sodium linolate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Linoleic acid sodium salt is structurally and functionally distinct from other fatty acid salts. Below is a comparative analysis with sodium oleate, sodium palmitate, and conjugated linoleic acid (CLA):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Chemical Structure Key Properties Biological Activities Applications
This compound C₁₈H₃₁NaO₂; cis-9, cis-12 double bonds - Soluble in ethanol; thermolabile
- Precursor to prostaglandins
- Inhibits Salmonella and E. coli biofilm formation
- Enhances probiotic adhesion
- Drug delivery enhancer
- Probiotic engineering
Sodium Oleate C₁₈H₃₃NaO₂; cis-9 double bond - Higher solubility in polar solvents
- Monounsaturated
- Skin-nourishing agent
- Less antimicrobial than linoleate
- Cosmetics
- Surfactant formulations
Sodium Palmitate C₁₆H₃₁NaO₂; saturated - Solid at room temperature
- Hydrophobic
- Limited bioactivity; primarily structural - Soaps and detergents
Conjugated Linoleic Acid (CLA) C₁₈H₃₂O₂; conjugated double bonds (e.g., cis-9, trans-11) - Oxidative stability
- Isomer-dependent effects
- Anticarcinogenic (inhibits forestomach neoplasia)
- Antioxidant (superior to α-tocopherol)
- Dietary supplements
- Functional foods

Physicochemical and Functional Contrasts

  • Solubility: this compound is less stable than CLA but more bioactive than saturated salts like sodium palmitate .
  • Structural Impact: The cis-9, cis-12 configuration of linoleate allows membrane fluidity, while CLA’s conjugated bonds enhance oxidative resistance .

Q & A

Q. What are the standard methods for synthesizing linoleic acid sodium salt, and how do solubility properties influence the choice of preparation technique?

  • Methodological Answer : this compound (C18H31NaO2) is typically synthesized via neutralization reactions. Key methods include:
  • Acid-Base Titration : Reacting linoleic acid with sodium hydroxide (NaOH) in aqueous or alcoholic media. This method is preferred for water-soluble salts (e.g., Group I or ammonium salts) and requires precise pH monitoring .

  • Precipitation : For less soluble salts, adding excess sodium ions (e.g., NaCl) to a linoleic acid solution induces ionic precipitation. This method is suitable for salts with limited solubility in polar solvents .

  • Solubility Considerations : this compound is soluble in ethanol and water, but its hygroscopic nature necessitates anhydrous conditions during synthesis to avoid hydrolysis. Storage at -20°C in airtight containers is recommended to prevent degradation .

    Solubility Properties (Key Data from )
    Solubility in ethanol : High
    Solubility in water : Moderate
    Storage : -20°C, desiccated

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC or GC-MS to quantify purity and detect impurities like unreacted linoleic acid or sodium residues .
  • Spectroscopy : FT-IR confirms carboxylate (-COO⁻Na⁺) formation (peak ~1560–1610 cm⁻1). NMR (¹H and ¹³C) verifies the unsaturated hydrocarbon backbone .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points (~192°C) and thermal stability .
  • Elemental Analysis : Quantify sodium content via atomic absorption spectroscopy (AAS) to validate stoichiometry .

Q. What experimental precautions are critical when handling this compound in biological studies?

  • Methodological Answer :
  • Light and Oxygen Sensitivity : Use amber glassware and inert gas (N₂/Ar) purging to prevent oxidation of polyunsaturated bonds .
  • Hygroscopicity : Store in desiccators with silica gel to avoid moisture absorption, which can alter solubility and reactivity .
  • Biological Compatibility : In cell culture, ensure concentrations ≤ critical micelle concentration (CMC) to prevent membrane disruption. Pre-test cytotoxicity using MTT assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at pH 3–10 (buffer solutions) and temperatures (25°C–60°C). Monitor degradation via UV-Vis spectroscopy (conjugated diene absorption at 234 nm) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life. Use LC-MS to identify degradation products (e.g., peroxides or aldehydes) .
  • Statistical Design : Employ response surface methodology (RSM) to optimize storage conditions and identify critical factors (pH, temperature, humidity) .

Q. How can contradictions in reported data on sodium ion concentration effects on linoleic acid stability be resolved?

  • Methodological Answer :
  • Case Study : In lipid matrices, conflicting results may arise from differing salt content (e.g., linoleic acid increased from 5.58% to 6.66% in "Catalão" sausages with higher NaCl, but decreased in "Salsichão" ).
  • Resolution Strategies :

Control Variables : Standardize matrix composition (e.g., lipid/protein ratios) and ionic strength.

Replicate Experiments : Use triplicate samples and blinded analysis to reduce bias.

Multivariate Analysis : Apply PCA to disentangle interactions between sodium ions, lipid oxidation, and texture parameters .

Q. What mechanistic studies are needed to elucidate the role of this compound in eicosanoid biosynthesis pathways?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁴C-labeled this compound to trace its conversion to arachidonic acid and prostaglandins in vitro .
  • Gene Expression Profiling : Perform RNA-seq on cells treated with the compound to identify upregulated enzymes (e.g., cyclooxygenase-2) .
  • Inhibition Assays : Co-administer with COX/LOX inhibitors (e.g., aspirin) to validate pathway specificity .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory fatty acid profile data in publications?

  • Methodological Answer :
  • Transparent Reporting : Clearly state experimental conditions (e.g., NaCl concentration, matrix type) and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Supplementary Materials : Provide raw data (e.g., GC-MS chromatograms) in supporting information for independent verification .
  • Contextual Interpretation : Discuss how matrix composition (e.g., protein-lipid interactions) may explain divergent results .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Bootstrapping : Assess confidence intervals for small sample sizes.
  • Meta-Analysis : Pool data from multiple studies to identify consensus trends .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
Purity AssessmentHPLC with UV detection (λ = 210 nm)
Degradation MonitoringLC-MS for peroxide quantification
Cytotoxicity TestingMTT assay in HepG2 cells
Gene Expression AnalysisRNA-seq with DESeq2 pipeline

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Linoleic acid sodium salt
Reactant of Route 2
Linoleic acid sodium salt

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